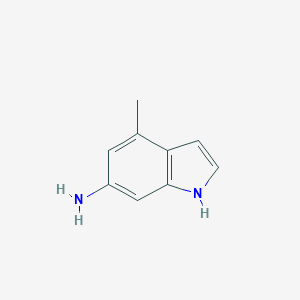

4-Methyl-1H-indol-6-amine

Übersicht

Beschreibung

4-Methyl-1H-indol-6-amine is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indoles are known for their diverse biological activities and are present in various alkaloids, which are compounds often derived from plants and have significant pharmacological effects

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The methyl group can be introduced via alkylation reactions, and the amine group can be added through nitration followed by reduction.

Industrial Production Methods: In an industrial setting, the synthesis of 4-Methyl-1H-indol-6-amine may involve more efficient and scalable methods. For example, the use of catalytic hydrogenation for the reduction steps and continuous flow reactors for the indole ring formation can enhance the yield and purity of the compound .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Methyl-1H-indol-6-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinonoid structures, which are useful intermediates in organic synthesis.

Reduction: Reduction reactions can convert nitro groups to amines, which is a common step in the synthesis of amine derivatives.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Halogenation using bromine or chlorine, nitration using nitric acid, and sulfonation using sulfuric acid.

Major Products: The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications in medicinal chemistry .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-Methyl-1H-indol-6-amine serves as a precursor for synthesizing more complex indole derivatives, which are essential in developing pharmaceuticals. The compound's structural similarity to biologically active indoles makes it a valuable candidate for studies on enzyme inhibition and receptor binding.

Biological Activities:

Indole derivatives, including this compound, exhibit various biological activities such as:

- Antiviral

- Antifungal

- Antidiabetic

- Anti-inflammatory

- Anticancer

These activities arise from their ability to interact with multiple receptors and enzymes, influencing various biochemical pathways .

Anti-inflammatory Studies

Recent studies have highlighted the anti-inflammatory potential of this compound derivatives. For instance, compounds derived from this structure have shown significant inhibition of inflammatory cytokines like IL-6 and IL-8 in vitro and in vivo models .

Case Study:

A study involving a derivative of this compound demonstrated a reduction in lung inflammation in an acute lung injury (ALI) model, indicating its therapeutic potential in treating inflammatory diseases .

Cancer Research

Indole derivatives are increasingly recognized for their anticancer properties. Research indicates that this compound can be modified to enhance its efficacy against various cancer cell lines.

Case Study:

A series of synthesized compounds based on the indole scaffold exhibited promising anticancer activity, with specific derivatives showing significant cytotoxic effects against human cancer cell lines .

Industrial Applications

Beyond its biological implications, this compound is also utilized in industrial applications such as:

- Synthesis of dyes and pigments

- Production of agrochemicals

These applications leverage the compound's chemical properties to create valuable materials for various industries .

Wirkmechanismus

The mechanism of action of 4-Methyl-1H-indol-6-amine involves its interaction with various molecular targets, including enzymes and receptors. The indole ring system allows the compound to bind to specific sites on proteins, modulating their activity. This binding can result in the inhibition of enzyme activity or the activation of receptor-mediated pathways, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Indole-3-acetic acid: A plant hormone involved in growth and development.

Tryptophan: An essential amino acid and precursor to serotonin.

Serotonin: A neurotransmitter with significant roles in mood regulation and other physiological processes.

Uniqueness: 4-Methyl-1H-indol-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 4-position and the amine group at the 6-position allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .

Biologische Aktivität

4-Methyl-1H-indol-6-amine is a derivative of indole, a significant heterocyclic compound widely recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anticancer research. This article examines the biological activity of this compound, highlighting its mechanisms of action, biochemical properties, and relevant case studies.

- Molecular Formula: C9H10N2

- Molecular Weight: 146.19 g/mol

- Structure: Features a methyl group at the fourth position of the indole ring.

This compound exhibits its biological effects through various mechanisms:

- Receptor Interaction: Indole derivatives like this compound have been shown to bind with high affinity to multiple receptors, influencing cellular signaling pathways and gene expression.

- Enzyme Modulation: The compound interacts with cytochrome P450 enzymes, essential for drug metabolism, potentially altering drug efficacy and toxicity profiles.

- Cell Signaling Pathways: It may affect pathways such as MAPK/ERK, which are crucial for cell proliferation and differentiation, indicating its role in cancer biology.

Antimicrobial Activity

Recent studies have demonstrated that this compound possesses significant antimicrobial properties:

- Minimum Inhibitory Concentration (MIC): The compound has shown MIC values ranging from 0.06 mg/mL to 1.88 mg/mL against various Gram-positive and Gram-negative bacteria, indicating its effectiveness in inhibiting bacterial growth .

- Mechanism of Action Against Bacteria: It is suggested that the antibacterial activity may be linked to the inhibition of specific bacterial enzymes such as MurB, which is involved in peptidoglycan biosynthesis .

Anticancer Activity

In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines:

- Cell Line Studies: Research has shown that this compound can significantly reduce cell viability in various cancer cell lines, suggesting its potential as an anticancer agent .

Study on Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of indole derivatives included this compound among other compounds. The results indicated that while some derivatives were inactive, this compound demonstrated promising activity against resistant strains of bacteria like Staphylococcus aureus and Pseudomonas aeruginosa with MIC values as low as 0.47 mg/mL .

Anticancer Mechanism Exploration

Another study focused on the anticancer potential of indole derivatives highlighted that this compound could inhibit specific kinases involved in cancer progression. The findings suggested that the compound's ability to modulate kinase activity could lead to reduced tumor growth in preclinical models .

Biochemical Analysis

The biochemical properties of this compound reveal its involvement in various metabolic pathways:

| Property | Details |

|---|---|

| Cytochrome P450 Interaction | Modulates drug metabolism |

| Cell Signaling Pathways | Influences MAPK/ERK pathway |

| Metabolic Pathways | Undergoes oxidation and reduction reactions |

Eigenschaften

IUPAC Name |

4-methyl-1H-indol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-6-4-7(10)5-9-8(6)2-3-11-9/h2-5,11H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYAFKHGCCIVCQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C=CN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70611425 | |

| Record name | 4-Methyl-1H-indol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70611425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139121-40-7 | |

| Record name | 4-Methyl-1H-indol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70611425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.